molecular formula C7H10N2O B2534739 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one CAS No. 933747-36-5

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one

Cat. No.: B2534739
CAS No.: 933747-36-5
M. Wt: 138.17
InChI Key: UKUJEYITNZZVJZ-UHFFFAOYSA-N
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Description

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one is an organic compound with the molecular formula C7H10N2O. It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 1H-imidazole-2-carbaldehyde with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like acetonitrile under nitrogen atmosphere and stirred at room temperature overnight .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through standard techniques such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methyl group on the imidazole ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-2-carboxylic acid derivatives, while reduction can produce imidazole-2-ylpropan-2-ol.

Scientific Research Applications

1-(1-Methyl-1H-imidazol-2-yl)propan-2-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: It has potential therapeutic applications due to its imidazole core, which is found in many pharmacologically active compounds.

    Industry: The compound is used as an intermediate in the production of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

  • 1-(1H-Imidazol-2-yl)ethanone
  • 1-(1H-Imidazol-2-yl)propan-2-ol
  • 1-(1H-Imidazol-2-yl)butan-2-one

Comparison: 1-(1-Methyl-1H-imidazol-2-yl)propan-2-one is unique due to the presence of a methyl group on the imidazole ring, which can influence its reactivity and interaction with other molecules. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable tool in drug development and other applications .

Properties

IUPAC Name

1-(1-methylimidazol-2-yl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-6(10)5-7-8-3-4-9(7)2/h3-4H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKUJEYITNZZVJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1=NC=CN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933747-36-5
Record name 1-(1-methyl-1H-imidazol-2-yl)propan-2-one
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